FABP4 Inhibition: A Comparative Profile from a Shared Patent
This compound demonstrates inhibition of Fatty Acid Binding Protein 4 (FABP4). In a specific assay described in patent US10709688, it showed an IC50 of 730 nM [1]. While not the most potent analog in the patent series, its activity profile is distinct from other disclosed compounds like Ligand 3 (IC50 = 280 nM) [2] and Ligand 8 (Kd = 787 nM) [3], which are direct comparators from the same study.
| Evidence Dimension | FABP4 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 730 nM |
| Comparator Or Baseline | US10709688, Ligand 3 (IC50 = 280 nM) / US10709688, Ligand 8 (Kd = 787 nM) |
| Quantified Difference | Target compound is 2.6-fold less potent than Ligand 3, but has a comparable affinity to Ligand 8. |
| Conditions | A Nunc black 96-well plate assay using sodium phosphate buffer. More details available at BindingDB. |
Why This Matters
This data provides a specific, quantitative performance benchmark against closely related compounds in the same chemical series, enabling an informed decision on whether its specific potency and structure are suitable for a particular FABP4-targeting project.
- [1] BindingDB. BDBM50429933 (CHEMBL2334255). IC50: 730 nM for human FABP4. View Source
- [2] BindingDB. BDBM451163 (US10709688, Ligand 3). IC50: 280 nM for human FABP4. View Source
- [3] BindingDB. BDBM451178 (US10709688, Ligand 8). Kd: 787 nM for human FABP4. View Source
